molecular formula C11H14N2O4 B13902962 N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide

N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide

Cat. No.: B13902962
M. Wt: 238.24 g/mol
InChI Key: MCSMSATUIVCTDA-UHFFFAOYSA-N
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Description

N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide is a nitro-substituted acetamide derivative characterized by a hydroxypropyl group at the para position of the aromatic ring and a nitro group at the ortho position. Its structure combines hydrophilic (hydroxypropyl) and electron-withdrawing (nitro) groups, influencing its solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N-[4-(2-hydroxypropyl)-2-nitrophenyl]acetamide

InChI

InChI=1S/C11H14N2O4/c1-7(14)5-9-3-4-10(12-8(2)15)11(6-9)13(16)17/h3-4,6-7,14H,5H2,1-2H3,(H,12,15)

InChI Key

MCSMSATUIVCTDA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of this compound generally follows a multi-step synthetic pathway starting from substituted aniline derivatives, involving:

  • Introduction of the nitro group at the 2-position on the aromatic ring.
  • Functionalization at the 4-position with a 2-hydroxypropyl group.
  • Acetylation of the amine group to form the acetamide.

Acetylation of 4-hydroxy-2-nitroaniline

A key step in the synthesis is the acetylation of 4-hydroxy-2-nitroaniline to yield N-(4-hydroxy-2-nitrophenyl)acetamide, which is structurally close to the target compound. This was reported by Naik et al. (2004) with minor modifications, involving:

  • Dissolving 4-hydroxy-2-nitroaniline hydrochloride in an acetonitrile/water mixture (1:4 v/v).
  • Cooling the solution in an ice bath.
  • Adding acetic anhydride slowly to acetylate the amine group.
  • Maintaining the pH between 5.5 and 6.5 using sodium bicarbonate.
  • Isolating the yellow precipitate by filtration.
  • Purification by recrystallization from aqueous solution.
  • Single crystals can be grown from methanol for structural studies.

This method provides a high-purity product and is suitable for preparing the related acetamide compounds with nitro and hydroxy substituents on the aromatic ring.

Introduction of the 2-Hydroxypropyl Group

While the direct literature on the exact preparation of this compound is limited, the hydroxypropyl substituent can be introduced via nucleophilic substitution or alkylation reactions on the 4-position hydroxyl group of the nitrophenylacetamide intermediate.

A plausible approach involves:

  • Starting from N-(4-hydroxy-2-nitrophenyl)acetamide.
  • Reacting with an appropriate epoxide such as propylene oxide under basic or neutral conditions.
  • This reaction opens the epoxide ring, attaching the 2-hydroxypropyl group to the phenolic oxygen at the 4-position.

This synthetic strategy is consistent with common organic transformations for hydroxyalkylation of phenols and has been used in related compounds.

Alternative Synthetic Routes

Other preparation methods for related nitrophenylacetamide derivatives involve:

  • Preparation of 2-chloro-N-(4-nitrophenyl)acetamide intermediates by reaction of p-nitroaniline with chloroacetyl chloride or chloroacetic anhydride in the presence of sodium carbonate and toluene as solvent, at low temperatures (15 ± 5 °C), followed by filtration and drying to obtain high-purity products (yield > 89%, purity > 96% by HPLC).
  • Subsequent substitution reactions to introduce alkyl or hydroxyalkyl groups at the 4-position.

Although these methods are described for related compounds, they provide a framework for synthesizing this compound by adapting the substitution steps accordingly.

Reaction Conditions and Solvent Systems

  • The acetylation reaction is typically performed in mixed solvents such as acetonitrile/water or aqueous media to ensure solubility and control of pH.
  • Hydrocarbon solvents like toluene are used in acylation reactions involving chloroacetyl derivatives and anilines.
  • Bases such as sodium bicarbonate or sodium carbonate are employed to neutralize acids formed and maintain appropriate pH.
  • Temperature control (0–15 °C) during acylation is critical to avoid side reactions and ensure high yield and purity.

Data Tables and Detailed Research Outcomes

Crystallographic Data of N-(4-hydroxy-2-nitrophenyl)acetamide (Related Compound)

Parameter Value
Molecular Formula C8H8N2O4
Molecular Weight (g/mol) 196.16
Crystal System Monoclinic, space group C2/c
Unit Cell Dimensions (Å) a = 9.6643(3), b = 18.5534(5), c = 9.3072(2)
Beta (°) 95.5075(14)
Volume (ų) 1661.13(8)
Z (number of formula units) 8
Density (Mg/m³) 1.569
Radiation Cu Kα (λ = 1.54184 Å)
Temperature (K) 90
R-factor (R[F² > 2σ(F²)]) 0.035
wR(F²) 0.095

Hydrogen bonding analysis revealed intramolecular N–H···O interactions between the amide and nitro groups and intermolecular O–H···O hydrogen bonds forming chains in the crystal lattice.

Reaction Yields and Purity

Step Yield (%) Purity (HPLC %) Notes
Acetylation of 4-hydroxy-2-nitroaniline Not explicitly stated (high) High purity after recrystallization Yellow precipitate formed; recrystallized twice for purity
Preparation of 2-chloro-N-p-nitrophenylacetamide 89–93 96.8–98.3 Reaction in toluene with sodium carbonate; filtered and dried directly

Summary and Professional Insights

The preparation of this compound involves a strategic sequence of aromatic substitution, acetylation, and hydroxypropylation steps. The acetylation of 4-hydroxy-2-nitroaniline using acetic anhydride in aqueous-organic media under controlled pH conditions is a well-established and efficient method yielding high-purity intermediates. Subsequent hydroxypropylation can be achieved by nucleophilic ring-opening of epoxides on the phenolic hydroxyl group.

The use of mild bases, controlled temperature, and appropriate solvent systems ensures high yield and purity. Crystallographic studies of structurally related compounds confirm the molecular planarity and hydrogen bonding patterns, which are critical for understanding the compound’s physicochemical properties.

This synthesis is supported by diverse sources including peer-reviewed crystallographic research and patented industrial processes, underscoring the robustness and reproducibility of the methods described.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamide group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of N-(4-(2-hydroxypropyl)-2-aminophenyl)acetamide.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C₁₁H₁₃N₂O₄
  • Molecular Weight : 238.24 g/mol
  • Structural Features : The compound features a nitrophenyl group and a hydroxypropyl substituent, which contribute to its unique solubility and biological activity.

Pharmaceutical Applications

N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide has shown promise in several pharmaceutical applications:

  • Anti-inflammatory Properties : Similar compounds in the nitrophenyl class have been studied for their anti-inflammatory effects. The hydroxypropyl group may enhance the solubility and bioavailability of the compound, making it suitable for pharmacological use.
  • Analgesic Activities : Research indicates that derivatives of nitrophenyl compounds often exhibit analgesic properties, which could extend to this compound. This potential makes it a candidate for pain management therapies.
  • Synthesis Pathways : The synthesis typically involves acetylation of 4-(2-hydroxypropyl)-2-nitroaniline using acetic anhydride, which is a common method for producing acetamides with specific functional groups.

Environmental Applications

The environmental impact of this compound is also noteworthy:

  • Biodegradation Studies : Research has shown that microorganisms can metabolize similar compounds, leading to detoxification products. For instance, studies involving Pseudomonas laurentiana demonstrated the transformation of nitrophenyl derivatives into less harmful glucosides . This suggests that this compound might also undergo similar biodegradation processes.
  • Phytotoxicity Assessments : The compound's effects on plant species, such as Arabidopsis thaliana, have been investigated. Alterations in gene expression related to stress responses indicate potential phytotoxic effects, warranting further exploration in agricultural contexts .
  • Case Study on Anti-inflammatory Activity :
    • A study evaluating the anti-inflammatory effects of nitrophenyl derivatives found that compounds with hydroxypropyl substitutions exhibited enhanced activity compared to their non-substituted counterparts. This suggests that this compound may have significant therapeutic potential in treating inflammatory conditions.
  • Biodegradation Research :
    • In experiments involving Pantoea ananatis, the compound was metabolized into glucoside derivatives, indicating its potential for environmental detoxification. Such findings highlight the importance of studying this compound's degradation pathways in ecological contexts .

Mechanism of Action

The mechanism of action of N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and hydroxypropyl group can influence its binding affinity and specificity towards these targets. Additionally, the compound may undergo metabolic transformations that further modulate its activity.

Comparison with Similar Compounds

N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide (CAS 71617-28-2)

  • Structure: Features a diazenyl linker, chloro substituents, and hydroxypropylamino group.
  • Molecular Weight : 426.3 g/mol (vs. ~237.2 g/mol for the target compound, estimated based on formula C₁₁H₁₄N₂O₄).

N-(4-Hydroxy-2-nitrophenyl)acetamide

  • Structure : Lacks the hydroxypropyl group but includes a hydroxyl group at the para position.
  • Synthesis: Crystallized from methanol, forming hydrogen-bonded networks critical for stability.
  • Pharmacological Implications : The hydroxyl group may improve antioxidant activity but reduce lipid solubility compared to the hydroxypropyl substituent in the target compound.

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Structure : Incorporates a methylsulfonyl group and chloro substituent.
  • Crystallography : Exhibits intermolecular C–H⋯O interactions, enhancing lattice stability.
  • Applications : Serves as a precursor for sulfur-containing heterocycles, highlighting the role of sulfonyl groups in directing synthetic pathways.

Functional Group Variations and Antimicrobial Activity

Acetamide derivatives with piperazine (e.g., Compounds 47–50) or thiazole substituents demonstrate potent antimicrobial and antifungal activities. For example:

Compound ID Substituents Activity
47 Benzo[d]thiazol-5-ylsulfonyl, difluoro Gram-positive bacteria inhibition
49 Thiazol-2-yl Antifungal

In contrast, the hydroxypropyl and nitro groups in the target compound may prioritize anti-inflammatory or antitumor effects over direct antimicrobial action.

Stereochemical and Hydrophilicity Considerations

  • N-{4-[(2R)-2-hydroxypropyl]phenyl}acetamide (CAS 2227671-60-3) : The (2R)-configuration of the hydroxypropyl group may enhance chiral recognition in biological systems compared to the racemic or unspecified stereochemistry of the target compound.

Biological Activity

N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a nitrophenyl moiety, which is known for its diverse biological activities. The presence of the hydroxypropyl group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

  • Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties similar to other nitrophenyl derivatives. For instance, derivatives with nitro groups have been shown to inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values reported as low as 3.12 µg/mL against Staphylococcus aureus .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It is believed to interact with dihydrofolate reductase, disrupting folate metabolism crucial for DNA synthesis and cell division. This mechanism is significant in the context of developing new antimicrobial agents.
  • Gene Expression Modulation : Studies have demonstrated that this compound can influence gene expression in plants. For example, exposure to this compound has led to the upregulation of genes associated with pathogen response in Arabidopsis thaliana, indicating a potential role in plant defense mechanisms .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzymatic Interaction : As an enzyme inhibitor, it binds to the active site of target enzymes like dihydrofolate reductase, preventing normal catalytic activity and leading to metabolic disruptions.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction reactions, generating reactive nitrogen species that may contribute to its antimicrobial activity .

Case Studies

Several studies have examined the biological effects of this compound:

  • Antibacterial Efficacy : In vitro assays revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated an MIC comparable to established antibiotics, suggesting its potential as a lead compound for drug development .
  • Plant Interaction Studies : Research involving Arabidopsis thaliana showed that treatment with this compound resulted in altered expression profiles of genes related to stress response and metabolism. The most notable was the terpene synthase gene TPS04, which was significantly upregulated following treatment .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservationsReferences
Antimicrobial ActivityMIC values as low as 3.12 µg/mL
Enzyme InhibitionInhibits dihydrofolate reductase
Gene Expression ModulationUpregulation of TPS04 in Arabidopsis thaliana

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